Edoxaban tosylate monohydrate

Catalog No.
S548875
CAS No.
1229194-11-9
M.F
C24H30ClN7O4S·C7H8O3S·H2O
M. Wt
720.26 (Anhydrous)
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Edoxaban tosylate monohydrate

CAS Number

1229194-11-9

Product Name

Edoxaban tosylate monohydrate

IUPAC Name

N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide;4-methylbenzenesulfonic acid;hydrate

Molecular Formula

C24H30ClN7O4S·C7H8O3S·H2O

Molecular Weight

720.26 (Anhydrous)

InChI

InChI=1S/C24H30ClN7O4S.C7H8O3S.H2O/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23;1-6-2-4-7(5-3-6)11(8,9)10;/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34);2-5H,1H3,(H,8,9,10);1H2/t13-,15-,17+;;/m0../s1

InChI Key

PSMMNJNZVZZNOI-SJILXJHISA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C.O

Synonyms

DU-176, DU-176b, edoxaban, edoxaban tosylate, N-(5-chloropyridin-2-yl)-N'-((1S,2R,4S)-4-(N,N-dimethylcarbamoyl)-2-(5-methyl-4,5,6,7- tetrahydro(1,3)thiazolo(5,4-c)pyridine-2-carboxamido)cyclohexyl)oxamide, N-(5-chloropyridin-2-yl)-N'-((1S,2R,4S)-4-(N,N-dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo(5,4-c)pyridine-2-carboxamido)cyclohexyl)ethanediamide p-toluenesulfonate monohydrate, Savaysa

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C.O

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C.O

Edoxaban tosylate monohydrate, also known as edoxaban, is a medication belonging to the class of non-vitamin K antagonist oral anticoagulants (NOACs). It is primarily used for the prevention and treatment of venous thromboembolism (VTE), which includes deep vein thrombosis (DVT) and pulmonary embolism (PE). .

Mechanism of action:

Edoxaban works by selectively inhibiting Factor Xa, a key enzyme in the blood clotting cascade. This inhibition prevents the formation of blood clots by blocking the conversion of prothrombin to thrombin, ultimately reducing the risk of VTE events.

Clinical trials for established indications:

Edoxaban has been extensively studied in various clinical trials, demonstrating its efficacy and safety compared to other blood thinners, particularly warfarin, for preventing stroke in patients with atrial fibrillation (AF) and treating DVT and PE.

Emerging research areas:

  • COVID-19: Recent research is exploring the potential of edoxaban in managing coagulopathy (abnormal blood clotting) associated with COVID-19 infection. Initial studies suggest its effectiveness, but further research is needed to confirm its safety and efficacy in this context.
  • New delivery methods: Researchers are investigating alternative delivery methods like inhaled formulations of edoxaban, potentially offering a more convenient and faster-acting option for specific patient groups.

Purity

> 95%

Quantity

Milligrams-Grams

Appearance

Off-White Solid

Melting Point

>255°C

UNII

972203R4EW

Drug Indication

Prevention of stroke and systemic embolism in adult patients with nonvalvular atrial fibrillation (NVAF) with one or more risk factors, such as congestive heart failure, hypertension, age ≥ 75 years, diabetes mellitus, prior stroke or transient ischaemic attack (TIA)., , Treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE), and prevention of recurrent DVT and PE in adults.,

MeSH Pharmacological Classification

Factor Xa Inhibitors

ATC Code

B01

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Serine peptidases [EC:3.4.21.-]
F10 [HSA:2159] [KO:K01314]

Other CAS

1229194-11-9

FDA Medication Guides

Savaysa
Edoxaban Tosylate
TABLET;ORAL
DAIICHI SANKYO INC
11/01/2021

Use Classification

Human drugs -> Lixiana -> EMA Drug Category
Antithrombotic agents -> Human pharmacotherapeutic group
Human drugs -> Roteas -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

Explore Compound Types